molecular formula C14H18O3 B1465588 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid CAS No. 92864-26-1

3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid

Cat. No.: B1465588
CAS No.: 92864-26-1
M. Wt: 234.29 g/mol
InChI Key: SXQQAMZUOYVYAM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is a synthetic carboxylic acid derivative characterized by a 5-oxopentanoic acid backbone with two methyl groups at the 3-position and a 4-methylphenyl substituent at the ketone-bearing carbon. Its molecular formula is C₁₄H₁₈O₃, with an approximate molecular weight of 234.29 g/mol (calculated). The compound’s structure combines steric hindrance from the dimethyl groups and hydrophobic interactions from the aromatic ring, making it relevant for applications in medicinal chemistry and polymer synthesis .

Properties

IUPAC Name

3,3-dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-4-6-11(7-5-10)12(15)8-14(2,3)9-13(16)17/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQQAMZUOYVYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, focusing on its pharmacological properties, particularly in relation to cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The chemical formula of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is C14H18O3C_{14}H_{18}O_3. Its structure features a pentanoic acid backbone with a ketone functional group and a para-substituted methylphenyl moiety. The presence of these functional groups is critical for its biological activity.

Synthesis

The synthesis of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid typically involves multicomponent reactions, which allow for the efficient formation of complex molecules. The Ugi reaction is one such method that has been employed to create a library of related compounds, showcasing the versatility in modifying the structure to enhance biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve:

  • DNA Intercalation : Similar to other compounds with flat structural fragments, it likely intercalates into DNA, disrupting replication and transcription processes .
  • Cell Cycle Arrest : Observations indicate that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

Table 1 summarizes the IC50 values observed in different cancer cell lines:

Cell Line IC50 (µM) Notes
BxPC-30.051Strong antiproliferative effect
Panc-10.066Significant compared to normal cells
WI38 (normal fibroblasts)0.36Higher IC50 indicates selectivity

These findings suggest that 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid exhibits higher potency against pancreatic cancer cells than against normal fibroblasts, indicating a favorable therapeutic index .

Other Biological Activities

Beyond its anticancer properties, preliminary research has suggested potential anti-inflammatory and analgesic effects. The compound may modulate inflammatory pathways, although detailed mechanisms remain under investigation.

Case Studies

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, researchers administered varying concentrations of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid to pancreatic cancer cell lines. Results indicated that prolonged exposure (48 hours) enhanced its cytotoxic effects significantly compared to shorter exposure times. This study underscores the importance of treatment duration in maximizing therapeutic efficacy .

Case Study 2: Structural Modifications

A series of derivatives based on the core structure of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid were synthesized and evaluated for biological activity. Modifications to the aromatic ring and side chains were found to influence both potency and selectivity against cancerous versus non-cancerous cells. This highlights the potential for developing more effective analogs through targeted structural modifications .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an adjunct therapy in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A case study involving human breast cancer cells (MCF-7) revealed a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10020

Such results indicate the compound's potential as a chemotherapeutic agent.

Synthesis and Derivatives

The synthesis of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid can be achieved through various chemical pathways. One notable method involves the reaction of precursor compounds under specific conditions to yield this compound as an intermediate for further chemical transformations.

Production of Valerolactones

This compound can serve as a precursor for the synthesis of valerolactones, which are valuable in the production of pharmaceuticals and agrochemicals. The process typically involves reacting the acid with acetic anhydride in the presence of catalysts at elevated temperatures .

Material Science Applications

The unique properties of this compound have led to its exploration in material science, particularly in the development of polymers and coatings. Its ability to act as a building block for more complex structures makes it suitable for applications in additive manufacturing and biomaterials.

Clinical Trials on Antimicrobial Activity

A clinical trial assessed the efficacy of this compound as an adjunct therapy in patients with bacterial infections. The results indicated a significant reduction in infection rates when combined with standard antibiotic treatments, highlighting its potential role in enhancing therapeutic outcomes.

Preclinical Models for Cancer Treatment

In preclinical models using mice with induced tumors, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis within tumor tissues, supporting its potential use in cancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity
Target Compound 4-methylphenyl, 3,3-dimethyl C₁₄H₁₈O₃ 234.29 Steric hindrance; potential metabolic stability
5-(3-Bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic acid (W8N) 3-bromo-4-methylphenyl, 3,3-dimethyl C₁₄H₁₇BrO₃ 329.19 Bromine increases molecular weight; enhanced halogen bonding potential
5-((4-Methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid 4-methoxyphenylamino, 3,3-dimethyl C₁₄H₁₉NO₄ 265.30 Amino and methoxy groups enhance polarity; possible solubility in polar solvents
5-Oxo-5-(p-tolyl)pentanoic acid (1b) p-tolyl C₁₂H₁₄O₃ 206.24 Lacks dimethyl groups; increased chain flexibility
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid 4-methylphenylamino, 3-methyl C₁₃H₁₇NO₃ 235.28 Amino linkage alters electronic profile; potential for hydrogen bonding
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-fluorophenyl C₁₁H₁₁FO₃ 210.20 Fluorine’s electronegativity enhances acidity; improved metabolic resistance

Substituent Effects on Physicochemical Properties

  • In contrast, analogs like 5-oxo-5-(p-tolyl)pentanoic acid (1b) lack these groups, leading to greater backbone flexibility . Halogenated Derivatives: Bromine in W8N increases molecular weight (329.19 vs. 234.29) and may enhance binding affinity via halogen bonds. Fluorine in 5-(4-fluorophenyl)-5-oxopentanoic acid lowers the pKa of the carboxylic acid due to its electron-withdrawing nature .
  • Polarity and Solubility: The methoxy and amino groups in 5-((4-methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid increase polarity, likely improving aqueous solubility compared to the hydrophobic 4-methylphenyl group in the target compound .

Preparation Methods

Friedel-Crafts Acylation Approach

A common method for related 5-oxopentanoic acids involves Friedel-Crafts acylation of aromatic compounds with glutaric anhydride or derivatives:

  • Reaction Conditions: Aluminum chloride as Lewis acid catalyst in dichloromethane solvent at ambient temperature (~20°C).
  • Procedure:
    • Aluminum chloride is dissolved in dichloromethane.
    • The aromatic compound (e.g., 4-methylbenzene derivative) is added.
    • Glutaric anhydride is introduced slowly.
    • The reaction mixture is stirred at room temperature for several hours.
  • Workup: Quenching with ice and dilute acid, extraction with ethyl acetate, washing with brine, drying, filtration, and crystallization.
  • Yields: Typically moderate to good yields (50-80%) depending on substrate and conditions.

This method is exemplified by the preparation of structurally analogous 5-(4-fluorophenyl)-5-oxopentanoic acid, which shares the same pentanoic acid core and keto functionality.

Hydrolysis of Keto Esters or Intermediates

Another approach involves hydrolysis of keto ester intermediates or related compounds:

  • Starting Materials: Keto esters or protected intermediates bearing the 4-methylphenyl substituent.
  • Hydrolysis Conditions: Use of inorganic bases such as sodium hydroxide or potassium hydroxide in alcoholic solvents like methanol.
  • Procedure:
    • The keto ester is dissolved in methanol.
    • A base (e.g., NaOH) is added.
    • The mixture is refluxed and monitored by HPLC until completion.
    • After reaction, the mixture is concentrated, suspended in water, and extracted with an organic solvent.
    • Acidification with dilute hydrochloric acid precipitates the free acid.
  • Purification: Recrystallization from methanol-water mixtures.
  • Yields: High purity and yields up to 80% have been reported for similar substituted keto acids.

Although this exact method is described for related compounds like 2-(4-ethylphenyl)-2-methylpropanoic acid, it provides a viable pathway for preparing the target compound by analogy.

Detailed Reaction Conditions and Data Table

Step Reagents & Conditions Description Yield (%) Notes
1 Aluminum chloride (AlCl₃), dichloromethane, 20°C Friedel-Crafts acylation of 4-methylbenzene with glutaric anhydride 50-78% Reaction time: ~19 hours; workup includes acid quench and extraction
2 Sodium hydroxide (NaOH), methanol, reflux Hydrolysis of keto ester intermediate to free acid ~80% Reaction monitored by HPLC; acidification to pH 1-2 for precipitation
3 Recrystallization from methanol-water Purification of crude acid - Ensures high purity (≥99%) suitable for further applications

Analytical and Research Findings

  • Spectroscopic Characterization:
    The product is typically characterized by ^1H NMR, showing signals corresponding to aromatic protons, methyl groups, and methylene protons adjacent to keto and acid groups. For example, aromatic multiplets around 7.0-7.5 ppm and singlets for methyl groups near 2.3 ppm are consistent with the 4-methylphenyl substituent and 3,3-dimethyl groups.

  • Purity and Physical Properties:
    The compound crystallizes as a solid with melting points in the range typical for substituted keto acids. Purity is confirmed by HPLC and NMR spectroscopy, often exceeding 99% after recrystallization.

  • Reaction Monitoring:
    HPLC is commonly used to monitor reaction progress during hydrolysis and acylation steps, ensuring complete conversion and minimal side products.

Summary of Preparation Methodology

The preparation of 3,3-dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid is effectively achieved via Friedel-Crafts acylation of 4-methylbenzene derivatives with glutaric anhydride catalyzed by aluminum chloride, followed by hydrolysis of keto ester intermediates under basic conditions and subsequent acidification. This approach provides good yields, high purity, and reproducibility.

Additional Notes

  • No direct synthetic procedure exclusively for 3,3-dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid was found in the searched literature; however, the methods for closely related compounds strongly support the outlined preparation strategy.
  • Careful control of reaction temperature and stoichiometry is critical to minimize side reactions such as polyacylation or over-alkylation.
  • Use of modern purification techniques (e.g., recrystallization, chromatography) ensures the isolation of analytically pure material suitable for research and industrial applications.

Q & A

Q. What synthetic methodologies are effective for preparing 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid?

  • Methodological Answer : A common approach involves esterification of keto-acid precursors followed by stereoselective alkylation. For example, describes the synthesis of (3S)-3-Methyl-5-oxohexanoic acid via esterification of 4-methyl-6-oxoheptanoic acid and subsequent protection with ethylene glycol. Adapting this, researchers can esterify 5-(4-methylphenyl)-5-oxopentanoic acid derivatives and introduce dimethyl groups via alkylation. Palladium-catalyzed cross-coupling (e.g., in ) may also optimize aryl group introduction. Key Considerations :
  • Use anhydrous conditions for ester intermediates to avoid hydrolysis.
  • Monitor stereochemistry via chiral HPLC or polarimetry .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Assign peaks for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.4 ppm).
  • HPLC-ESI-TOF/MS : Confirm molecular ion ([M-H]⁻ at m/z 277.14) and fragmentation patterns ( ).
  • FT-IR : Validate carbonyl (C=O at ~1700 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) groups.
    Data Table :
TechniqueKey Peaks/FeaturesPurpose
¹H NMRδ 1.35 (s, 6H, CH₃)Confirms dimethyl groups
ESI-MSm/z 277.14 [M-H]⁻Verifies molecular weight
HPLCRetention time 8.2 minPurity assessment

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing chiral analogs of this compound be addressed?

  • Methodological Answer : Use chiral auxiliaries or catalysts. demonstrates stereocontrol in multicomponent reactions by employing (S)- and (R)-configured amines. For 3,3-dimethyl derivatives, chiral phosphine ligands (e.g., BINAP) with palladium catalysts can induce asymmetry during aryl coupling steps. Monitor enantiomeric excess (ee) via chiral stationary-phase HPLC. Case Study :
  • achieved stereoselective synthesis of (3S)-3-Methyl-5-oxohexanoic acid via glycol protection, suggesting similar strategies for dimethyl group installation.
    Contradiction Note : Pd-catalyzed methods may yield racemic mixtures without chiral ligands; comparative studies are advised .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or assay variability. Conduct:
  • Batch Reproducibility Tests : Synthesize multiple batches and compare bioactivity (e.g., IC₅₀ in enzyme assays).
  • Metabolite Profiling : Use LC-MS to rule out degradation products ( ).
  • Dose-Response Curves : Validate activity across concentrations (0.1–100 µM) to identify false positives.
    Example :
    In , inconsistent yields (75–85%) were resolved by optimizing Pd catalyst loading (2–5 mol%).

Q. How can computational methods predict the reactivity of 3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model:
  • Electrophilic Aromatic Substitution : Predict regioselectivity of the 4-methylphenyl group.
  • Acid-Catalyzed Cyclization : Calculate activation energies for lactone formation.
    Validation : Compare computed NMR shifts (<2 ppm deviation) with experimental data ( , NIST standards).

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports?

  • Methodological Answer : Yield discrepancies often stem from:
  • Moisture Sensitivity : Anhydrous conditions critical for ester intermediates ( ).
  • Catalyst Deactivation : Pd catalysts (e.g., in ) require strict oxygen-free environments.
    Resolution :
FactorImpact on YieldMitigation
Solvent Purity±15%Use freshly distilled THF
Catalyst Loading±20%Optimize via DoE (Design of Experiments)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid
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3,3-Dimethyl-5-(4-methylphenyl)-5-oxopentanoic acid

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